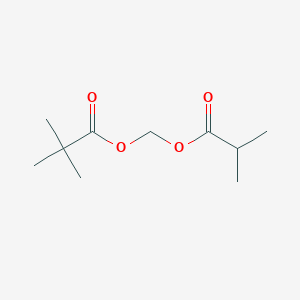
Propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester is an organic compound belonging to the ester class. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors. This particular ester is characterized by its unique structure, which includes a propanoic acid backbone with dimethyl and oxopropoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with 2-methyl-1-oxopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2,2-Dimethylpropanoic acid+2-Methyl-1-oxopropanolH2SO4Propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is typically heated to around 60-80°C and maintained under these conditions for several hours. The ester is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The ester can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reagent.
Major Products
Hydrolysis: 2,2-Dimethylpropanoic acid and 2-methyl-1-oxopropanol.
Transesterification: A new ester and an alcohol.
Reduction: 2,2-Dimethylpropanol and 2-methyl-1-oxopropanol.
Scientific Research Applications
Propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of this ester involves its hydrolysis to release the corresponding carboxylic acid and alcohol. In biological systems, esterases catalyze this hydrolysis, leading to the release of active compounds. The molecular targets and pathways involved depend on the specific application and the biological context in which the ester is used.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2,2-dimethyl-, methyl ester: Similar structure but with a methyl group instead of the oxopropoxy group.
Butanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester: Similar ester but with a butanoic acid backbone.
Uniqueness
Propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester is unique due to its specific substituents, which confer distinct chemical and physical properties. Its structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.
Properties
CAS No. |
137373-53-6 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-methylpropanoyloxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H18O4/c1-7(2)8(11)13-6-14-9(12)10(3,4)5/h7H,6H2,1-5H3 |
InChI Key |
ONAGARALWJJKBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCOC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


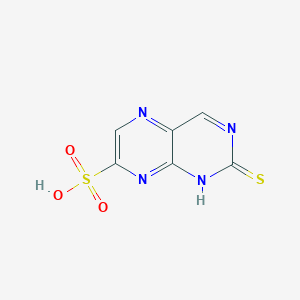
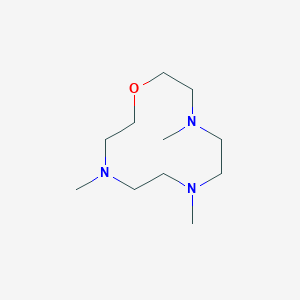
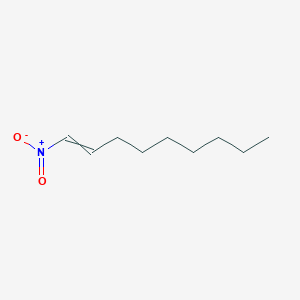
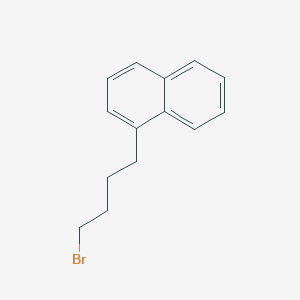
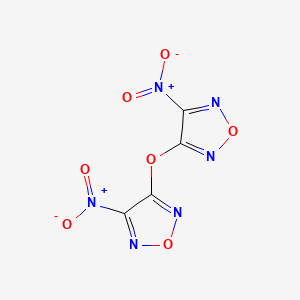
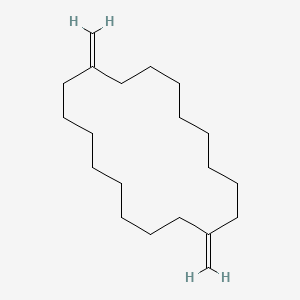

![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)
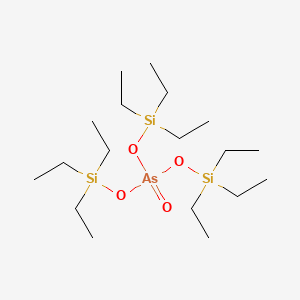
![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)
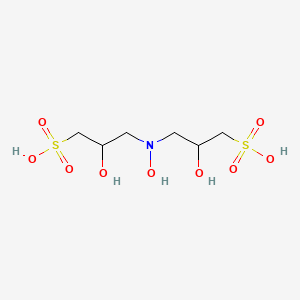
dimethylsilane](/img/structure/B14280037.png)
